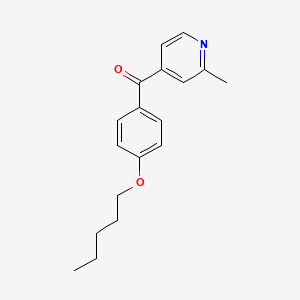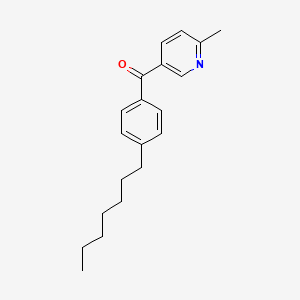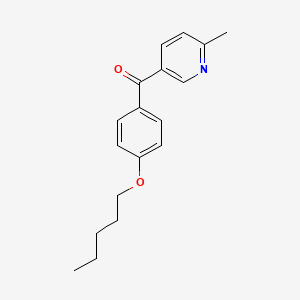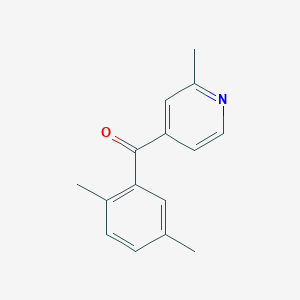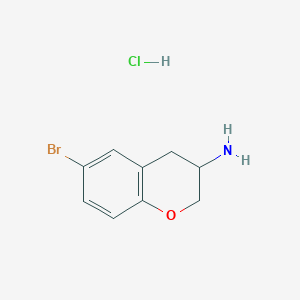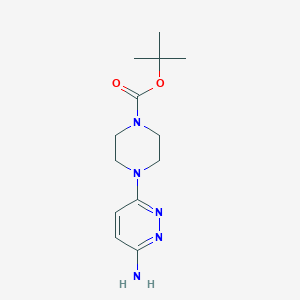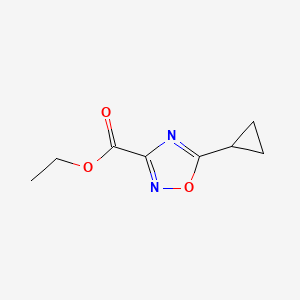
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
説明
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, also known as ECPOXC, is a widely studied organic compound with a variety of applications in scientific research. It is a cyclic anhydride of a carboxylic acid, which provides it with unique properties that are of interest to scientists. This compound is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used as a reagent in laboratory experiments. This article will discuss the synthesis method of ECPOXC, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Chemical Synthesis and Biological Applications
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate and its derivatives are primarily studied for their chemical and biological properties. The compound is a versatile building block in medicinal chemistry, forming bifunctional 3,5-disubstituted 1,2,4-oxadiazole structures that integrate into biologically relevant molecules under mild reaction conditions (Ž. Jakopin, 2018). Additionally, derivatives containing penicillanic acid or cephalosporanic acid moieties, derived from this compound, exhibit antimicrobial, antilipase, and antiurease activities, suggesting their potential in therapeutic applications (Başoğlu et al., 2013).
Building Blocks for Complex Molecules
The compound is also used in the synthesis of complex molecules such as 5-substituted 2-ethoxy-1,3,4-oxadiazoles, which serve as building blocks towards 3,5-disubstituted 1,3,4-Oxadiazol-2(3H)-ones. This is achieved through a sequential N-acylation/dehydrative cyclization, indicating its significance in constructing intricate molecular structures (Wet-osot et al., 2017).
Antimicrobial Assessment
Furthermore, this compound derivatives have been assessed for antimicrobial properties. For instance, 1,3,4-oxadiazole-5-thiol and its S-acyl derivatives, synthesized from Ethyl 1-aminotetrazole-5-carboxylate, show promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Taha & El-Badry, 2010).
作用機序
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
生化学分析
Biochemical Properties
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to act as a hydrogen bond acceptor. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial enzymes, inhibiting their activity and thereby exhibiting antibacterial properties . The compound’s interaction with viral proteins also suggests potential antiviral activity. These interactions are primarily driven by the electronegative nitrogen and oxygen atoms in the oxadiazole ring, which form hydrogen bonds with the active sites of enzymes and proteins.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune response . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can activate certain signaling pathways by binding to receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins, facilitating its movement across cell membranes. Its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and adipose tissue.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound can enter the nucleus and interact with nuclear proteins, influencing gene expression and other nuclear processes. Additionally, it can be targeted to specific organelles through post-translational modifications or interactions with targeting signals, affecting its activity and function within the cell.
特性
IUPAC Name |
ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQFAFUQWCOIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226588 | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208081-59-7 | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







